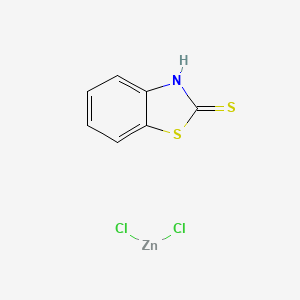
(2(3H)-Benzothiazolethione)dichlorozinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2(3H)-Benzothiazolethione)dichlorozinc is a coordination compound that features a benzothiazolethione ligand coordinated to a zinc center with two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2(3H)-Benzothiazolethione)dichlorozinc typically involves the reaction of zinc chloride with 2-mercaptobenzothiazole in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:
ZnCl2+C7H5NS2→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2(3H)-Benzothiazolethione)dichlorozinc can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the zinc center.
Coordination Chemistry: The benzothiazolethione ligand can coordinate with other metal centers, forming complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coordination Chemistry: Various metal salts can be used to form coordination complexes.
Major Products Formed
Substitution Reactions: Products include substituted zinc complexes.
Oxidation and Reduction: Products include oxidized or reduced forms of the zinc complex.
Coordination Chemistry: Products include multi-metallic complexes with diverse structures.
Scientific Research Applications
Chemistry
(2(3H)-Benzothiazolethione)dichlorozinc is used as a precursor in the synthesis of other zinc-containing compounds and coordination complexes. It is also studied for its catalytic properties in various organic reactions.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of zinc-based drugs. Its coordination properties make it a candidate for drug delivery systems and as a therapeutic agent in treating diseases related to zinc deficiency.
Industry
In the industrial sector, this compound is used in the production of materials with specific properties, such as corrosion-resistant coatings and advanced polymers.
Mechanism of Action
The mechanism of action of (2(3H)-Benzothiazolethione)dichlorozinc involves its ability to coordinate with various biological molecules, influencing their structure and function. The zinc center can interact with enzymes and proteins, potentially inhibiting or activating their activity. The benzothiazolethione ligand can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2(3H)-Benzothiazolethione)dibromozinc
- (2(3H)-Benzothiazolethione)diiodozinc
- (2(3H)-Benzothiazolethione)difluorozinc
Uniqueness
(2(3H)-Benzothiazolethione)dichlorozinc is unique due to its specific coordination environment and the presence of chlorine atoms, which influence its reactivity and stability. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
56378-59-7 |
|---|---|
Molecular Formula |
C7H5Cl2NS2Zn |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
3H-1,3-benzothiazole-2-thione;dichlorozinc |
InChI |
InChI=1S/C7H5NS2.2ClH.Zn/c9-7-8-5-3-1-2-4-6(5)10-7;;;/h1-4H,(H,8,9);2*1H;/q;;;+2/p-2 |
InChI Key |
JNVLGDNMPXDZSK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)S2.Cl[Zn]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


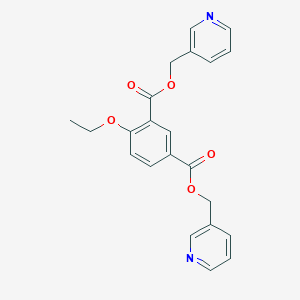
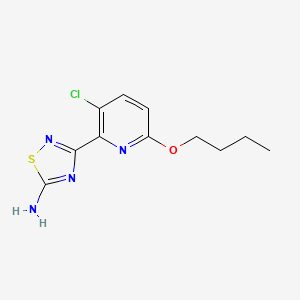

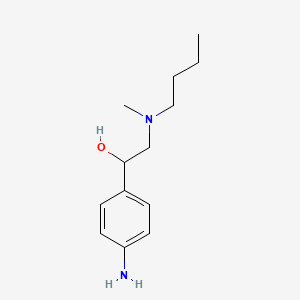
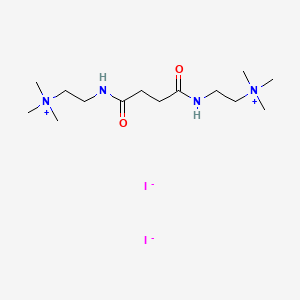
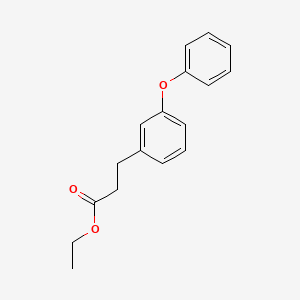
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
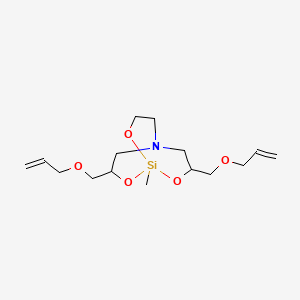




![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

